molecular formula C11H13BrN2O3 B13868257 N-(2-Bromo-6-methoxy-pyridin-4-yl)-3-methyl-2-oxo-butyramide

N-(2-Bromo-6-methoxy-pyridin-4-yl)-3-methyl-2-oxo-butyramide

Cat. No.: B13868257
M. Wt: 301.14 g/mol
InChI Key: HFDAODSYXNJZJP-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide typically involves multiple stepsThe resulting intermediate is then reacted with 3-methyl-2-oxobutanamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

N-(2-bromo-6-methoxypyridin-4-yl)-3-methyl-2-oxobutanamide

InChI

InChI=1S/C11H13BrN2O3/c1-6(2)10(15)11(16)13-7-4-8(12)14-9(5-7)17-3/h4-6H,1-3H3,(H,13,14,16)

InChI Key

HFDAODSYXNJZJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=O)NC1=CC(=NC(=C1)Br)OC

Origin of Product

United States

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